molecular formula C6H5BrFNO B1532150 6-Bromo-2-fluoro-3-methoxypyridine CAS No. 850142-73-3

6-Bromo-2-fluoro-3-methoxypyridine

Cat. No. B1532150
M. Wt: 206.01 g/mol
InChI Key: SJOBMIWECHDGAY-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO . It is used in various chemical reactions and is often used in research and development .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-fluoro-3-methoxypyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom. The ring is substituted with a bromo group at the 6th position, a fluoro group at the 2nd position, and a methoxy group at the 3rd position .

Scientific Research Applications

Synthesis of Complex Molecules

"6-Bromo-2-fluoro-3-methoxypyridine" serves as an intermediate in the synthesis of various complex molecules. For example, it has been utilized in the efficient synthesis of carboxylic acid moieties, which are key components of potent dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). Additionally, its derivatives have been incorporated into molecular structures with potential applications in medicinal chemistry, such as the synthesis of pentasubstituted pyridines using halogen dance reactions (Wu, Porter, Frennesson, & Saulnier, 2022).

Development of Novel Pharmaceuticals

Research also highlights its application in the development of novel pharmaceuticals. Notably, derivatives of "6-Bromo-2-fluoro-3-methoxypyridine" have been explored for their potential in imaging and diagnostic applications. For instance, the synthesis of radiotracers for imaging the TSPO 18 kDa with PET has been achieved using this compound (Damont et al., 2011).

Exploration of Molecular Structures

The compound's derivatives have also facilitated the exploration of molecular structures and their photophysical properties. Studies have synthesized and characterized highly luminescent terpyridine-diphenylacetylene hybrid fluorophores and their metal complexes, demonstrating the utility of "6-Bromo-2-fluoro-3-methoxypyridine" derivatives in understanding light-emitting materials (Ghosh et al., 2015).

Safety And Hazards

The safety data sheet for 6-Bromo-2-fluoro-3-methoxypyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-2-fluoro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBMIWECHDGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676887
Record name 6-Bromo-2-fluoro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methoxypyridine

CAS RN

850142-73-3
Record name 6-Bromo-2-fluoro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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